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Compound of Interest

Compound Name: (R)-BINAP

cat. No.: B118723

A comprehensive technical guide to the spectroscopic properties of (R)-BINAP, tailored for
researchers, scientists, and professionals in drug development. This document provides a
detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for (R)-
(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, a pivotal chiral ligand in asymmetric synthesis.

Spectroscopic Data of (R)-BINAP

The structural elucidation and purity assessment of (R)-BINAP are critically dependent on
spectroscopic techniques. The following sections present key NMR and IR data in a structured
format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the identity and purity of (R)-BINAP. The
following tables summarize the chemical shifts for *H, 13C, and 3P nuclei.

Table 1: *H NMR Spectroscopic Data for (R)-BINAP
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

7.89 d 2H Ar-H

7.83 d 2H Ar-H

7.46 ddd 2H Ar-H

7.34 ddd 2H Ar-H

7.18 - 7.04 m 20H Ar-H (PPhz)
6.91 ddd 2H Ar-H

6.83 d 2H Ar-H

Solvent: CDCls,
Reference: TMS (0

ppm)

Table 2: 13C NMR Spectroscopic Data for (R)-BINAP[1]
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Chemical Shift (8) ppm Assighment
145.4, 145.1 Ar-C
138.0 Ar-C
137.5, 137.4 Ar-C
135.6, 135.5 Ar-C
134.3,134.2,134.1 Ar-C
133.5,133.4, 133.2, 133.0, 132.9, 132.8 Ar-C
130.5 Ar-C
128.4,128.1, 128.0 Ar-C
127.7,127.5 Ar-C
126.5 Ar-C
125.7 Ar-C

Solvent: CDCI3[1]

Table 3: 3P NMR Spectroscopic Data for (R)-BINAP

Chemical Shift (8) ppm Assighment

-14.9 PPh2

Solvent: CDCIs, Reference: 85% H3POa

(external)

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in (R)-
BINAP. The spectrum is characterized by absorptions corresponding to aromatic C-H and C=C
stretching and bending vibrations, as well as P-C bonds.

Table 4: FT-IR Spectroscopic Data for (R)-BINAP
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Wavenumber (cm~?) Intensity Assignment

3057 Medium Aromatic C-H Stretch

1585 - 1600 Medium Aromatic C=C Stretch (in-ring)
1480 - 1430 Strong Aromatic C=C Stretch

1437 Strong P-C (Aryl) Vibration

1090 Medium P-Ph Stretch

900 - 675 Strong Aromatic C-H Bend ("oop")

Sample Preparation: KBr Pellet

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following
protocols outline the procedures for sample preparation and data acquisition for NMR and IR
spectroscopy of (R)-BINAP.

NMR Spectroscopy Protocols

Sample Preparation

Sample Weighing: Accurately weigh 5-25 mg of (R)-BINAP for *H NMR, and 50-100 mg for
13C NMR, into a clean, dry vial.

e Solvent Addition: Add approximately 0.6-0.8 mL of deuterated chloroform (CDCIs) to the vial.

o Dissolution: Gently swirl the vial to dissolve the sample completely. If necessary, the sample
can be gently warmed or sonicated.

o Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any
solid particles are present, filter the solution through a small plug of cotton wool in the
pipette.

o Standard: Tetramethylsilane (TMS) is typically used as an internal standard for *H and 13C
NMR, referenced to O ppm. For 3P NMR, an external standard of 85% phosphoric acid is
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used.
Data Acquisition

 Instrumentation: NMR spectra are typically acquired on a 300, 400, or 500 MHz
spectrometer.

» 1H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse
angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

e 13C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance of
13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5
seconds) are often required to achieve a good signal-to-noise ratio.

o 3P NMR: A proton-decoupled experiment is typically performed.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method)

e Grinding: Grind a small amount (1-2 mg) of (R)-BINAP into a fine powder using a clean
agate mortar and pestle.

e Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)
to the mortar and thoroughly mix with the sample by gentle grinding.

o Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) for
several minutes using a hydraulic press to form a transparent or translucent pellet.

o Background Collection: A background spectrum of the empty sample compartment should be
collected prior to analyzing the sample.

Data Acquisition
e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

o Measurement: Place the KBr pellet in the sample holder of the spectrometer.
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e Spectral Range: Scan the sample, typically over a range of 4000 to 400 cm™1.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the IR
spectrum. Baseline correction may be applied if necessary.

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows

relevant to the synthesis and analysis of (R)-BINAP.
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Synthesis workflow for (R)-BINAP.
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Workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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